molecular formula C8H10BrNO B1358740 3-Bromo-5-propoxypyridine CAS No. 370879-78-0

3-Bromo-5-propoxypyridine

Cat. No. B1358740
CAS RN: 370879-78-0
M. Wt: 216.07 g/mol
InChI Key: RPZVZCUMJDFFTE-UHFFFAOYSA-N
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Description

3-Bromo-5-propoxypyridine is a chemical compound with the CAS Number: 370879-78-0 and a molecular weight of 216.08 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromo group at the 3rd position and a propoxy group at the 5th position.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H10BrNO and a molecular weight of 216.08 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Bromo-5-propoxypyridine is utilized in the synthesis of complex molecular structures. For instance, it is used in the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, a compound with two distorted ring fragments connected by a C-N single bond, indicating its utility in creating unique molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).

Spectroscopic and Optical Studies

  • Spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, is conducted on derivatives of this compound. These studies are crucial for understanding the molecular structure and properties of the compound, as demonstrated in the characterization of 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).

Antimicrobial and Antiviral Activity

  • Derivatives of this compound are explored for their antimicrobial and antiviral activities. Carbocyclic analogues of uridine with substituents at position 5 of the uracil moiety, including 3-bromo derivatives, show significant activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1983).

Chemical Synthesis and Biological Evaluation

  • The compound plays a role in the chemical synthesis of other compounds. For example, 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine is synthesized as part of a study on acyclic pyridine C-nucleosides, though it was found to have no marked biological activity (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).

Catalysis and Organic Synthesis

  • In the field of organic synthesis, this compound is used as a substrate for catalytic reactions, such as the amination of polyhalopyridines, demonstrating its role in the development of new organic compounds (Ji, Li, & Bunnelle, 2003).

Cross-Coupling Reactions

  • The compound is also a key player in cross-coupling reactions. For instance, 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, similar in structure to this compound, are used as partners in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions for synthesizing biologically active compounds (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Biochemical Analysis

Biochemical Properties

3-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For example, it may inhibit certain enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade over time, leading to reduced efficacy in biochemical reactions. Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or enzyme activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may result in toxic or adverse effects, such as cell death or altered metabolic activity. Threshold effects may also be observed, where a certain dosage is required to elicit a specific response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering their activity and affecting metabolic flux. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism. Additionally, it can affect the levels of specific metabolites, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. This distribution can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. This localization can influence its effects on cellular metabolism and function .

properties

IUPAC Name

3-bromo-5-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZVZCUMJDFFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627298
Record name 3-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370879-78-0
Record name 3-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Propanol and 3,5-dibromopyridine were processed as described in Example 7A except that the heating time was extended to 4 hours. The reaction mixture was quenched onto ice/water, extracted with ethyl ether, and concentrated under reduced pressure. The residue was purified on silica gel (hexanes:ethyl acetate, 8:2) to provide the title compound as a colorless oil (25% yield). MS (DCI/NH3) m/z 216/218 (M+H)+.
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Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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